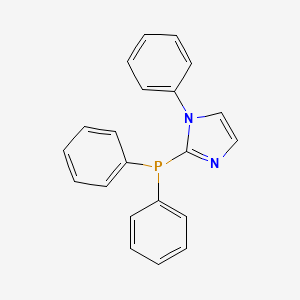![molecular formula C36H20Br4N2 B12591960 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole) CAS No. 597570-69-9](/img/structure/B12591960.png)
9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole): is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their extensive applications in various fields, including organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of two carbazole units connected via a biphenyl linker, with bromine atoms attached to specific positions on the carbazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole) typically involves multi-step organic reactions. One common method includes the bromination of carbazole derivatives followed by coupling reactions to form the biphenyl linkage. The reaction conditions often involve the use of catalysts such as copper (I) salts and ligands to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carbazole quinones.
Reduction: Formation of partially or fully reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific electronic and optical properties .
Biology and Medicine: Carbazole derivatives, including this compound, have shown potential in biological applications such as anticancer agents, antimicrobial agents, and enzyme inhibitors .
Industry: In the industrial sector, the compound is utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to its excellent charge transport properties .
Mecanismo De Acción
The mechanism of action of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole) involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s ability to transport charge is attributed to its conjugated structure, which allows for efficient electron and hole transport. In biological systems, the compound may interact with DNA or proteins, leading to inhibition of specific enzymes or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(9H-carbazole): Lacks the bromine atoms, resulting in different reactivity and applications.
2,7-Dibromo-9H-carbazole: A simpler derivative with fewer functional groups, used in similar electronic applications.
Uniqueness: The presence of bromine atoms in 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole) enhances its reactivity, making it suitable for a wider range of chemical modifications and applications. Its unique structure also provides better charge transport properties compared to simpler carbazole derivatives .
Propiedades
Número CAS |
597570-69-9 |
|---|---|
Fórmula molecular |
C36H20Br4N2 |
Peso molecular |
800.2 g/mol |
Nombre IUPAC |
2,3-dibromo-9-[4-[4-(2,3-dibromocarbazol-9-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C36H20Br4N2/c37-29-17-27-25-5-1-3-7-33(25)41(35(27)19-31(29)39)23-13-9-21(10-14-23)22-11-15-24(16-12-22)42-34-8-4-2-6-26(34)28-18-30(38)32(40)20-36(28)42/h1-20H |
Clave InChI |
DRURCHHSIYVMMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC(=C(C=C86)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)
![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)



![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)




